PDHK1 Inhibition vs. Parent Scaffold
5-Bromopyridine-2,4-diamine exhibits potent inhibition of pyruvate dehydrogenase kinase 1 (PDHK1) with an IC50 of 24 nM, representing a >100-fold increase in potency compared to the unsubstituted 2,4-diaminopyridine parent scaffold, which shows negligible PDHK1 inhibition at concentrations up to 10 μM [1]. This dramatic potency enhancement is attributed to the 5-bromo substituent facilitating hydrophobic pocket occupancy within the PDHK1 ATP-binding site [2].
| Evidence Dimension | PDHK1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 24 nM |
| Comparator Or Baseline | Unsubstituted 2,4-diaminopyridine: IC50 > 10 μM |
| Quantified Difference | >100-fold potency increase |
| Conditions | Radiometric biochemical kinase assay |
Why This Matters
This nanomolar PDHK1 potency positions 5-bromopyridine-2,4-diamine as a preferred starting scaffold for PDHK-targeted cancer metabolism programs, where 2,4-diaminopyridine alone would be unsuitable.
- [1] BindingDB Entry BDBM50526759. Affinity Data for 5-bromopyridine-2,4-diamine against PDHK1. CHEMBL4452536. View Source
- [2] Kakkar, R.; Arora, R.; Gahlot, P.; Gupta, D. An insight into pyruvate dehydrogenase kinase (PDHK) inhibition through pharmacophore modeling and QSAR studies. Journal of Computational Science, 2014, 5(4):558-567. View Source
